molecular formula C14H20N2O2 B592216 Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate CAS No. 916421-36-8

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Katalognummer: B592216
CAS-Nummer: 916421-36-8
Molekulargewicht: 248.326
InChI-Schlüssel: XCLKFXTWLPMSFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is an impurity of niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutant tumors .


Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group attached to a carboxylate group, which is connected to an azetidine ring. The azetidine ring is further substituted with a 4-aminophenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.32 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

  • Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, designed as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Ji, Wojtas, and Lopchuk (2018) reported on the gram-scale synthesis of protected 3-haloazetidines, which are valuable building blocks in medicinal chemistry and were used to prepare various azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

  • Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate for novel compounds complementing piperidine ring systems (Meyers et al., 2009).

  • Tayama, Nishio, and Kobayashi (2018) investigated the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

  • Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines as potential antimicrobial agents, demonstrating the pharmaceutical applications of these compounds (Doraswamy & Ramana, 2013).

  • Yadav and Sriramurthy (2005) explored the use of 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine in cycloaddition reactions, indicating their use in complex organic syntheses (Yadav & Sriramurthy, 2005).

  • Schutkowski, Mrestani-Klaus, and Neubert (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and azetidine-2-carboxylic acid, for peptide research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is not available, compounds of similar structure can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Zukünftige Richtungen

The future directions for Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate could be related to its role as an impurity in niraparib. As niraparib is a drug used in cancer treatment, understanding and controlling impurities like this compound is crucial for drug safety and efficacy .

Eigenschaften

IUPAC Name

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKFXTWLPMSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719121
Record name tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916421-36-8
Record name tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 10% Pd/C (0.320 g) and tert-butyl-3-(4-nitrophenyl)azetidine-1-carboxylate (I6) (2.14 g, 7.68 mmol) in EtOAc (16 mL) was stirred under a hydrogen atmosphere for 18 hours. Additional 10% Pd/C (1.00 g) was added and stirring continued for a further 20 hours. The resulting mixture was filtered through a pad of Celite, washing with EtOAc, and the filtrate concentrated in vacuo to give the title compound I7 as a light yellow/cream solid (1.80 g, 94%); 1H NMR (300 MHz, CDCl3) δ 7.12 (d, J=8.3 Hz, 2H), 6.69 (dd, J=6.5, 1.9 Hz, 2H), 4.29 (t, J=8.7 Hz, 2H), 3.93 (dd, J=8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), 1.55-1.68 (m, 1H), 1.48 (s, 9H). LCMS-B: rt 4.964 min; m/z 249 [M+H]+.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

A suspension of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (A76) (2.14 g, 7.68 mmol) and 10% Pd/C (0.320 g) in EtOAc (16 mL) was stirred under a hydrogen atmosphere for 18 hours. Additional 10% Pd/C (1.00 g) was added and the mixture stirred under a hydrogen atmosphere for a further 20 hours. The resulting mixture was filtered through a pad of Celite, washing with EtOAc and the filtrate concentrated in vacuo to give the title compound A77 as a light yellow/cream solid (1.80 g, 94%); 1H NMR (300 MHz, CDCl3) δ 7.12 (d, J=8.3 Hz, 2H), 6.69 (dd, J=6.5, 1.9 Hz, 2H), 4.29 (t, J=8.7 Hz, 2H), 3.93 (dd, J=8.4, 6.1 Hz, 2H), 3.69-3.61 (s, 2H), 1.55-1.68 (m, 1H), 1.48 (s, 9H). LCMS-B: rt 4.964 min; m/z 249 [M+H]+.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of tert-butyl 3-iodoazetidine-1-carboxylate (1 g, 3.53 mmol), 4-aminophenylboronic acid (630 mg, 4.59 mmol), NiI2 (66 mg, 0.212 mmol), NaHMDS (1.94 g, 10.6 mmol), (1R,2S)-2-aminocyclohexanol (24 mg, 0.212 mmol) in isopropanol (8 mL) was stirred at 150° C. in microwave for 2 h. It was then evaporated and the residue was dissolved with water and ethyl acetate. The water phase was separated and extracted with ethyl acetate. The combined extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified with column chromatography to give 298a (360 mg, 40%). MS: [M+H]+ 249.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
[Compound]
Name
NiI2
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.